2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is an organic compound with a complex structure that includes an ethoxyphenyl group, a furan ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, undergoes alkylation to form 4-ethoxyphenyl bromide.
Coupling with Furan Derivative: The 4-ethoxyphenyl bromide is then coupled with a furan derivative, such as 2-furylpropan-2-amine, using a palladium-catalyzed cross-coupling reaction.
Acetylation: The resulting intermediate is acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide
- 2-(4-ethoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide
- 2-(4-ethoxyphenyl)-N-(1-(furan-2-yl)butan-2-yl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-20-15-8-6-14(7-9-15)12-17(19)18-13(2)11-16-5-4-10-21-16/h4-10,13H,3,11-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBHBGLBANYNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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